Enzymatic Hydrolysis Rate by Penicillin G Acylase: N-Phenylacetyl-L-alanine as the Benchmark Substrate
N-Phenylacetyl-L-alanine is the reference substrate used to define one unit of penicillin G acylase activity: 1 U hydrolyzes 1.0 μmol of N-phenylacetyl-L-alanine per hour at 37°C in 0.1 M phosphate buffer (pH 7.0) [1]. In direct comparative studies, the reactivity of N-phenylacetylated alanine (both free acid and dimethyl ester) is 2–6 orders of magnitude higher than that of corresponding N-phenylacetylated phenylalanine, valine, leucine, asparagine, t-Bu-serine, and serine derivatives [2]. This establishes N-(2-phenylacetyl)alanine as the kinetically preferred substrate for penicillin G acylase among a broad panel of N-phenylacetyl amino acids.
| Evidence Dimension | Enzymatic hydrolysis rate (penicillin G acylase) |
|---|---|
| Target Compound Data | 1.0 μmol hydrolyzed per hour per unit of enzyme (standard assay definition) |
| Comparator Or Baseline | N-phenylacetyl phenylalanine, valine, leucine, asparagine, t-Bu-serine, serine derivatives: 2–6 orders of magnitude lower reactivity |
| Quantified Difference | 10²–10⁶ fold higher relative reactivity |
| Conditions | Penicillin G acylase from E. coli; 37°C; 0.1 M phosphate buffer, pH 7.0 |
Why This Matters
This differential reactivity directly impacts experimental design: researchers performing penicillin acylase-mediated resolutions or syntheses can achieve dramatically higher conversion rates and reduced enzyme loading by selecting N-(2-phenylacetyl)alanine as the substrate versus bulkier or more sterically hindered N-phenylacetyl amino acid derivatives.
- [1] Rossi, D.; Lucente, G.; Romeo, A. The use of benzylpenicillinacylase from Escherichia coli in the resolution of some racemic β-,γ-,δ- and ε-amino-acids. Experientia 1977, 33, 1557–1559. View Source
- [2] Solodenko, V. A.; Kasheva, T. N.; Kukhar, V. P.; et al. Enzymatic preparation of both L- and D-enantiomers of phosphonic and phosphonous analogues of alanine using penicillin acylase. Tetrahedron: Asymmetry 1993, 4, 651–668. View Source
